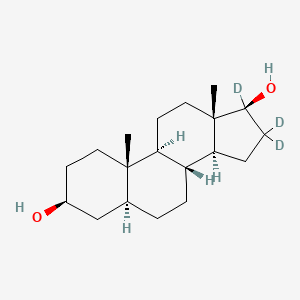

雄烷-3β-17β-二醇D3

描述

Androstane-3beta-17beta-diol D3, also known as 5α-androstane-3β,17β-diol, belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .

Synthesis Analysis

Androstane-3beta-17beta-diol D3 is a naturally occurring androstane steroid and a structural analogue of DHT (5α-androstan-17β-ol-3-one) . It is a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) .Molecular Structure Analysis

The molecular formula of Androstane-3beta-17beta-diol D3 is C19H32O2 . Its IUPAC name is 5α-Androstane-3β,17β-diol . The molecular weight is 292.4562 g/mol .Chemical Reactions Analysis

Androstane-3beta-17beta-diol D3 has been found to inhibit the cell growth of seven cancer cell lines while showing weak toxicity on normal cell lines . It is a testosterone metabolite .Physical And Chemical Properties Analysis

Androstane-3beta-17beta-diol D3 has a melting point of 168–170 °C (334–338 °F; 441–443 K) .科学研究应用

Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis

Androstane-3beta-17beta-diol D3 has been suggested to play a role in the regulation of the HPA axis by binding to estrogen receptor beta (ERbeta) and influencing gene regulation pathways .

Prostate Cancer Research

This compound has been studied for its potential to inhibit prostate cancer cell growth through an estrogen receptor-mediated pathway rather than an androgen receptor-mediated pathway .

Neuroprotection Studies

Research has explored the neuroprotective effects of Androstane-3beta-17beta-diol D3 in models of neurotoxicity, suggesting potential applications in neurodegenerative disease research .

Endocrine Research

Studies have measured serum levels of Androstane-3beta-17beta-diol D3 in humans to understand its role as an endogenous ligand for ERβ and its implications in endocrine function .

Breast Cancer Treatment

The metabolite has been investigated for its interactions with aromatase inhibitors used in treating estrogen receptor-positive breast tumors, providing insights into alternative pathways for cancer treatment .

Cognitive and Anxiolytic Effects

Androstane-3beta-17beta-diol D3 is also known for its cognitive-enhancing and anxiolytic effects in animal models, which could lead to novel treatments for cognitive disorders and anxiety .

Frontiers in Endocrinology Cancer Research PLOS ONE Wikipedia - 3β-Androstanediol Endocrinology Europe PMC

作用机制

Target of Action

The primary target of Androstane-3beta-17beta-diol D3, also known as (3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol, is the Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

Androstane-3beta-17beta-diol D3 binds to ERβ and acts as an agonist . This binding activates ERβ, leading to a series of downstream effects .

Biochemical Pathways

Androstane-3beta-17beta-diol D3, through its activation of ERβ, plays a role in the regulation of the Hypothalamo-Pituitary–Adrenal (HPA) axis . It has been shown to inhibit the Paraventricular Nucleus (PVN) response to stressors . This regulation involves key hormones such as Corticotropin-Releasing Hormone (CRH), Vasopressin (AVP), and Oxytocin (OT) .

Pharmacokinetics

It is known that it is a metabolite of the potent androgen, 5α-dihydrotestosterone .

Result of Action

The activation of ERβ by Androstane-3beta-17beta-diol D3 has several effects. It has been found to have antiproliferative effects against prostate cancer cells . Moreover, it positively regulates oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation has been associated with antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .

Action Environment

The action of Androstane-3beta-17beta-diol D3 can be influenced by environmental factors. For instance, it has been shown that the compound’s effects on the HPA axis can be modulated by stressors

未来方向

The estrogenic effect of testosterone derivatives (ERβ-dependent) results in the inhibition of cell migration, although it is apparently different from that linked to estradiol on the same receptor and may be protective against prostate cancer invasion and metastasis . These results also shed some light on clinical observations suggesting that alterations in genes coding for 3β-hydroxysteroid dehydrogenases (the enzymes responsible for 3β-Adiol formation) are strongly correlated with hereditary prostate cancer .

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-QZXLVPRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747035 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Androstane-3beta-17beta-diol D3 | |

CAS RN |

79037-32-4 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

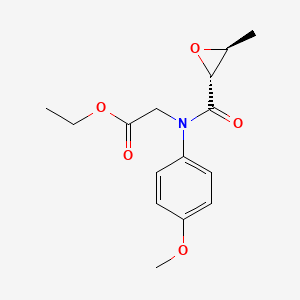

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)

![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)